

Synthesis of Bioactive Compounds Using Benzene-1,3-disulfonamide: Application Notes and Protocols

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Compound of Interest

Compound Name: **Benzene-1,3-disulfonamide**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing **Benzene-1,3-disulfonamide** as a key starting material. The versatile scaffold of **Benzene-1,3-disulfonamide** allows for the development of a diverse range of derivatives with significant therapeutic potential, including anti-inflammatory, anticancer, and antiplatelet activities.

Introduction

Benzene-1,3-disulfonamide is a versatile chemical intermediate characterized by a benzene ring substituted with two sulfonamide groups at the meta positions. This arrangement provides two reactive sites for further chemical modifications, making it an attractive starting point for the synthesis of a wide array of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore known for its ability to interact with various biological targets, including enzymes and receptors. This has led to the development of numerous sulfonamide-based drugs. This document outlines the synthesis of several classes of bioactive compounds derived from **Benzene-1,3-disulfonamide** and details their biological activities.

Data Presentation: Biological Activities of Benzene-1,3-disulfonamide Derivatives

The following tables summarize the quantitative data on the biological activities of various derivatives synthesized from **Benzene-1,3-disulfonamide**.

Table 1: Anti-inflammatory Activity of **Benzene-1,3-disulfonamide** Derivatives

Compound Class	Specific Derivative(s)	Assay	Target(s)	IC50/Inhibition (%)	Reference Compound	IC50/Inhibition (%) of Reference
Pyrazoline Derivatives	3k, 3l, 3m, 3n	Carrageenan-induced rat paw edema	COX-1/COX-2	More active than celecoxib at 20 mg/kg	Celecoxib	-
Thiazolidinone Derivatives	3b	In vitro COX-2 inhibition	COX-2	61.75% inhibition	-	-
Spirotiazolotriazine Derivatives	Compound 1, Compound 3	Carrageenan-induced rat paw edema	COX-1/COX-2	96.31%, 99.69% inhibition at 200 mg/kg	Indomethacin	57.66% inhibition at 10 mg/kg[1]

Table 2: Anticancer Activity of **Benzene-1,3-disulfonamide** Derivatives

Compound Class	Specific Derivative(s)	Cell Line(s)	Target/Pathway	IC50
N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamides	5h	-	Platelet Aggregation	0.32 μ M[2]
Benzene-1,4-disulfonamide derivative	65 (DX3-235)	MIA PaCa-2	OXPHOS Complex I	0.07 \pm 0.008 μ M[3]
Benzene-1,4-disulfonamide derivative	2 (R-enantiomer)	UM16 pancreatic cancer	OXPHOS Complex I	0.31 μ M[3][4]
Benzenesulfonamide derivative	11	-	STAT3 phosphorylation	Potent inhibition[5]
Dibenzensulfonamides	7, 8	HCC1937	Carbonic Anhydrase IX, XII	20.7-28.1 nM (hCA IX), 4.5-9.3 nM (hCA XII)[6]
Pyrazole-based benzenesulfonamides	4j, 4g	-	Carbonic Anhydrase IX, XII	0.15 \pm 0.07 μ M (hCA IX), 0.12 \pm 0.07 μ M (hCA XII)[7]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted-4-ethoxybenzene-1,3-disulfonamides[2]

This protocol describes a two-step synthesis of N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamides, which have shown potent anti-platelet aggregation activity.

Step 1: Synthesis of 4-Ethoxy-1,3-benzenedisulfonyl chloride

- Materials: Phenetole, Chlorosulfonic acid, Anhydrous dichloromethane.

- Procedure:

1. To a solution of chlorosulfonic acid (7.0 eq) in anhydrous dichloromethane, slowly add phenetole (1.0 eq) dropwise at 0°C with mechanical stirring.
2. After the addition is complete, stir the reaction mixture at 40°C for approximately 5 hours.
3. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Upon completion, carefully pour the reaction mixture onto crushed ice.
5. Extract the product with dichloromethane.
6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
7. Remove the solvent under reduced pressure to obtain the crude 4-ethoxy-1,3-benzenedisulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N,N'-Disubstituted-4-ethoxy**benzene-1,3-disulfonamides** (Ammonolysis)

- Materials: 4-Ethoxy-1,3-benzenedisulfonyl chloride, Substituted aniline (2.0 eq), Pyridine, Dichloromethane.

- Procedure:

1. Dissolve 4-ethoxy-1,3-benzenedisulfonyl chloride (1.0 eq) in dichloromethane.
2. Add a solution of the appropriate substituted aniline (2.0 eq) and pyridine (2.0 eq) in dichloromethane dropwise at 0°C.
3. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
4. Monitor the reaction by TLC.
5. After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

6. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
7. Purify the crude product by column chromatography on silica gel to afford the desired **N,N'-disubstituted-4-ethoxybenzene-1,3-disulfonamide**.

Protocol 2: Synthesis of Benzene-1,3-disulfonamide Derivative as an Oxidative Phosphorylation Inhibitor[3] [4]

This protocol outlines the synthesis of a **benzene-1,3-disulfonamide** derivative that acts as an inhibitor of oxidative phosphorylation.

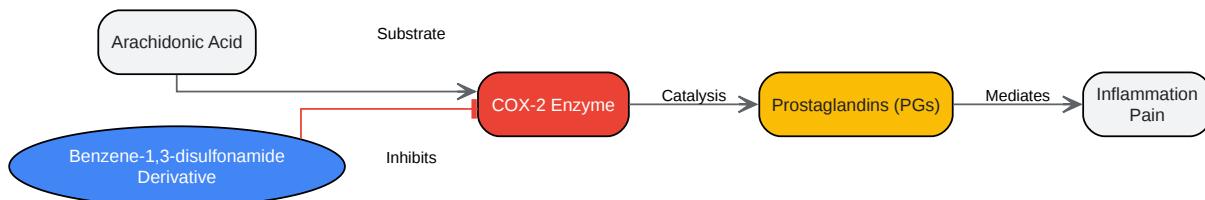
- Materials: Benzene-1,3-disulfonyl dichloride, Diethylamine, (R)-ethyl nipecotate, Triethylamine (Et₃N), Dichloromethane (DCM).
- Procedure:
 1. Dissolve benzene-1,3-disulfonyl dichloride in DCM.
 2. Add diethylamine and triethylamine to the solution and stir at room temperature.
 3. In a separate flask, prepare a solution of (R)-ethyl nipecotate and triethylamine in DCM.
 4. Add the second solution to the first reaction mixture.
 5. Stir the final reaction mixture at room temperature for the specified time as monitored by TLC.
 6. Upon completion, perform an aqueous workup and extract the product with DCM.
 7. Dry the organic layer and concentrate it to obtain the crude product.
 8. Purify the product by column chromatography to yield the final compound.

Signaling Pathways and Mechanisms of Action

The bioactive compounds derived from **Benzene-1,3-disulfonamide** exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in inflammation and cancer.

Cyclooxygenase (COX) Inhibition Pathway

Certain **benzene-1,3-disulfonamide** derivatives exhibit anti-inflammatory properties by inhibiting the COX enzymes, particularly the inducible isoform COX-2.^[8] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

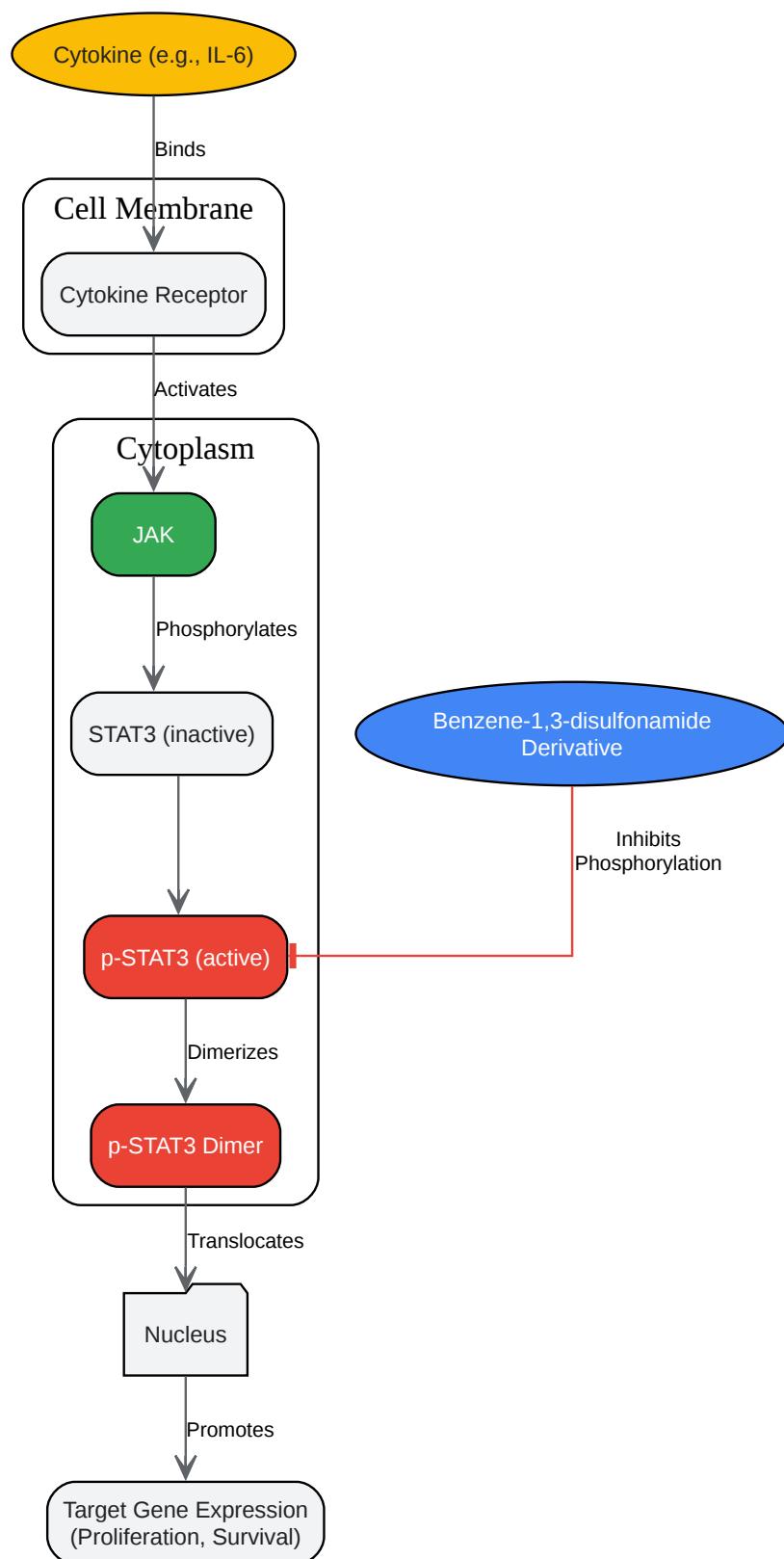


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Caption: Inhibition of the COX-2 pathway by **Benzene-1,3-disulfonamide** derivatives.

STAT3 Signaling Pathway Inhibition

Several benzenesulfonamide derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.^[5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

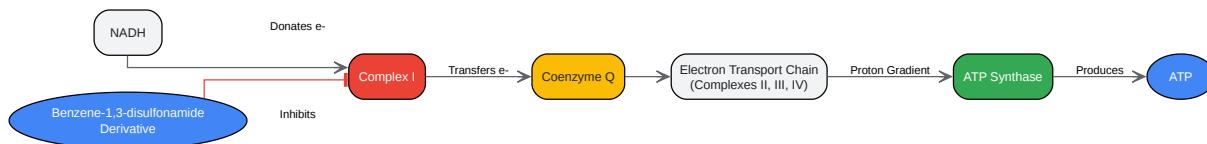


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Caption: Inhibition of the STAT3 signaling pathway.

Oxidative Phosphorylation (OXPHOS) Complex I Inhibition

Certain **benzene-1,3-disulfonamide** derivatives have demonstrated anticancer activity by inhibiting Complex I of the mitochondrial electron transport chain, a key component of oxidative phosphorylation.^{[3][4]} This disruption of cellular energy production can lead to cancer cell death.



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Caption: Inhibition of OXPHOS Complex I.

Conclusion

Benzene-1,3-disulfonamide serves as a valuable and versatile scaffold for the synthesis of a diverse range of bioactive compounds. The derivatives synthesized from this starting material have demonstrated significant potential as anti-inflammatory, anticancer, and antiplatelet agents. The provided protocols and data offer a foundation for researchers and drug development professionals to explore this chemical space further and develop novel therapeutics. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways, provides a rational basis for the design of more potent and selective drug candidates.

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